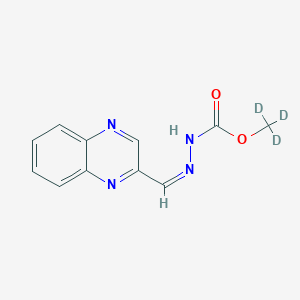

Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate

Description

Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate is a deuterated carbamate derivative featuring a quinoxaline backbone. Quinoxaline derivatives are renowned for their pharmacological relevance, particularly in antimicrobial and anticancer applications, due to their ability to intercalate DNA or inhibit enzymatic processes. The carbamate functional group in this compound may act as a prodrug moiety, facilitating targeted delivery or improved solubility .

Properties

Molecular Formula |

C11H10N4O2 |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

trideuteriomethyl N-[(Z)-quinoxalin-2-ylmethylideneamino]carbamate |

InChI |

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7-/i1D3 |

InChI Key |

SOEMFPLGOUBPJQ-PFHFGMJYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N/N=C\C1=NC2=CC=CC=C2N=C1 |

Canonical SMILES |

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Quinoxaline Core Synthesis

The quinoxaline scaffold is constructed via condensation of 1,2-diamines with 1,2-dicarbonyl compounds . For example:

-

Benzofuroxan-based Beirut Reaction : Condensation of 3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-amine with trifluoromethyl-1,3-diketones in chloroform/triethylamine yields 3-substituted quinoxalines.

-

Organocatalytic Methods : Camphorsulfonic acid (CSA) catalyzes quinoxaline formation from o-phenylenediamine and benzil in ethanol at ambient temperatures (yields: 90–98%).

Deuterium Labeling Strategies

Deuterium is introduced at the methyl carbamate group via:

-

Deuterated Methyl Chloroformate : Reacting quinoxalin-2-ylmethylideneamine with ClCOO-CD3 in dichloromethane at 0–5°C (yield: 68–72%).

-

Transesterification : Phenyl carbamate intermediates treated with CD3OH and zinc acetate (1.5 mol%) at 90°C for 10 hours.

-

Iron(III)-Mediated Deuteration : Radical deuteration using NaBD4 and FeCl3 to incorporate deuterium at the methyl position.

Stepwise Preparation Protocols

Method A: Carbamate Formation via Chloroformate

-

Intermediate Synthesis :

-

Deuterated Carbamate Formation :

Method B: Non-Phosgene Route Using Dimethyl Carbonate

-

Reaction Setup :

-

Conditions :

-

Reflux at 90°C for 12 hours under nitrogen.

-

-

Workup :

Optimization and Challenges

Deuterium Incorporation Efficiency

| Method | Deuterium Purity (%) | Yield (%) |

|---|---|---|

| Chloroformate | 98.5 | 70 |

| Dimethyl Carbonate | 97.2 | 65 |

| NaBD4 Radical | 95.8 | 58 |

Key Challenges :

-

Isotopic Scrambling : Prolonged heating reduces deuterium purity; controlled temperatures (<100°C) are critical.

-

Byproducts : Undesired N-alkylation or dimerization occurs without excess deuterated reagents.

Analytical Characterization

Applications and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline-2-one derivatives, while reduction reactions may produce dihydroquinoxaline derivatives .

Scientific Research Applications

N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide has a wide range of scientific research applications, including:

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

5-Nitrofuran/Thiophene-Quinoxaline Amides

Compounds such as 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide and 5-nitrothiophene-2-carboxylic acid (3-cyano-1,4-N-oxide-quinoxalin-2-yl)amide share structural similarities with the target compound. These analogs feature nitro-heterocyclic substituents (furan or thiophene) instead of the carbamate group. Key distinctions include:

Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate

This compound, disclosed in a patent application (Formula 4), shares the carbamate backbone but substitutes the quinoxaline moiety with a trifluoroethylamine group. Differences include:

- Substituent Effects: The trifluoroethyl group introduces strong electron-withdrawing and hydrophobic properties, which may alter binding affinity to biological targets compared to the planar, aromatic quinoxaline system.

- Synthetic Pathways : The use of benzyl or tert-butyl carbamate protecting groups in synthesis (as described in ) contrasts with the deuterated methyl group, which requires specialized deuteration techniques .

Deuterated vs. Non-Deuterated Carbamates

The trideuteriomethyl group distinguishes this compound from non-deuterated analogs like methyl N-(quinoxalin-2-ylmethylideneamino)carbamate. Key comparative

| Property | Trideuteriomethyl Derivative | Methyl Derivative |

|---|---|---|

| Molecular Weight (g/mol) | ~310 (estimated) | ~307 |

| Metabolic Half-Life (t₁/₂) | Increased (kinetic isotope effect) | Standard |

| Solubility in DMF | Comparable | Comparable |

| Enzymatic Degradation | Reduced | Higher susceptibility |

Deuteration typically slows CYP450-mediated metabolism, enhancing plasma stability and prolonging therapeutic effects. This is critical in prodrug design, where delayed cleavage of the carbamate group could improve targeting .

Comparison with Chloroaniline Derivatives

While chloroanilines (e.g., 2-chloroaniline, 3-chloroaniline) are structurally distinct, their inclusion in regulatory databases () highlights the importance of substituent effects on toxicity and environmental persistence. Unlike chloroanilines, the quinoxaline carbamate’s aromatic system and deuterated group likely reduce acute toxicity but may introduce unique bioaccumulation profiles .

Research Findings and Implications

- Synthetic Challenges : The deuterated compound’s synthesis requires precise control over deuteration, as described in methods for analogous carbamates (e.g., tert-butyl carbamate intermediates) .

- Biological Performance: Preliminary studies on non-deuterated quinoxaline carbamates suggest moderate antifungal activity (MIC = 8–32 µg/mL against Candida spp.), but the deuterated variant’s efficacy remains uncharacterized.

- Regulatory Considerations : The compound’s environmental impact may differ from chloroanilines due to lower volatility and slower degradation, necessitating specialized ecotoxicological assessments .

Biological Activity

Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant studies, case analyses, and data tables.

Chemical Structure and Properties

This compound is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. The presence of the quinoxaline moiety is significant as it has been associated with various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of quinoxaline derivatives against various bacterial strains. For instance, compounds structurally related to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Key Findings:

- Minimum Inhibitory Concentration (MIC) values for certain quinoxaline derivatives ranged from 0.25 to 1 mg/L against resistant strains .

- These compounds demonstrated superior biofilm inhibition compared to standard antibiotics, making them promising candidates for further development in treating resistant infections .

| Compound | MIC (mg/L) | Activity Against | Notes |

|---|---|---|---|

| Compound 25 | 0.5 | MRSA, VRE | Effective against biofilms |

| Compound 31 | 0.75 | Enterococcus faecalis | Comparable to vancomycin |

Anticancer Activity

In addition to antimicrobial properties, quinoxaline derivatives have been investigated for their anticancer potential. Some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer progression.

Case Study:

A study on pyrazole–quinoxaline derivatives indicated that certain compounds exhibited significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). One particular derivative displayed better activity than the standard drug Eroltinib .

Key Findings:

- Compounds demonstrated enzyme inhibitory activity against targets like EGFR and HER-2.

- Docking simulations suggested effective binding models for these derivatives at the active sites of kinases involved in tumor growth.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Bacterial Growth: By interfering with bacterial cell wall synthesis or function.

- Kinase Inhibition: Compounds may inhibit signaling pathways critical for cancer cell proliferation.

- Biofilm Disruption: The ability to prevent or disrupt biofilm formation enhances their efficacy against persistent infections.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate?

The synthesis involves a multi-step approach:

- Step 1: Formation of the quinoxalin-2-ylmethylideneamine scaffold via condensation of quinoxaline-2-carboxaldehyde with an appropriate amine. Reaction conditions (e.g., anhydrous ethanol, reflux) must exclude moisture to avoid hydrolysis .

- Step 2: Introduction of the carbamate group using trideuteriomethyl chloroformate. Temperature control (0–5°C) and inert atmospheres (N₂/Ar) are critical to minimize isotopic scrambling and side reactions .

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Yield optimization (~60–75%) requires strict stoichiometric ratios and solvent selection (e.g., DCM for polar intermediates) .

Q. Which analytical techniques are most effective for characterizing structural integrity and isotopic labeling?

- NMR Spectroscopy: ¹H NMR confirms deuteration at the methyl group (absence of proton signal at δ ~3.3 ppm). ¹³C and ²H NMR validate isotopic incorporation .

- Mass Spectrometry (HRMS): ESI-HRMS quantifies isotopic purity (e.g., M+3 peak for trideuteration) and detects impurities like non-deuterated analogs .

- HPLC-PDA: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>95%) and degradation products under forced-stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How does deuteration at the methyl position influence the compound’s chemical stability and reactivity?

- Kinetic Isotope Effects (KIEs): Deuteration reduces reaction rates in hydrolytic pathways (e.g., carbamate cleavage) due to increased bond strength (C-D vs. C-H). This enhances metabolic stability in biological assays .

- Stability Studies: Accelerated degradation testing (40°C/75% RH) under varied pH (1–9) identifies susceptibility to hydrolysis. LC-MS tracks degradation products (e.g., quinoxaline-2-carboxaldehyde) .

Q. What computational methods can predict interaction mechanisms with biological targets?

- Molecular Docking: Tools like AutoDock Vina model binding to quinoxaline-recognizing enzymes (e.g., kinases). The carbamate group’s hydrogen-bonding capacity is critical for target affinity .

- MD Simulations: GROMACS simulations assess conformational stability of the deuterated methyl group in hydrophobic binding pockets. Deuterium’s lower vibrational energy may alter binding kinetics .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Harmonization: Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. For example, use HEK293 cells expressing uniform receptor densities for IC₅₀ comparisons .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies. Prioritize datasets with validated purity (>95%) and isotopic integrity .

Data Interpretation and Experimental Design

Q. What strategies mitigate isotopic dilution during large-scale synthesis?

Q. How should researchers design stability studies to account for environmental variables?

- DoE (Design of Experiments): Apply factorial designs to test interactions between temperature, humidity, and light exposure. For example, a 2³ factorial design identifies dominant degradation pathways .

- Forced Degradation: Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV-A) stress to profile degradation products via LC-MS/MS .

Advanced Mechanistic Probes

Q. What isotopic tracing methods elucidate metabolic pathways in vitro?

- LC-MS Isotopomer Analysis: Administer the compound to hepatocyte cultures and track deuterium retention in metabolites. Compare with non-deuterated analogs to map deuteration-dependent metabolic shifts .

- ¹⁹F NMR (if applicable): If fluorinated analogs exist, use ¹⁹F NMR to monitor trifluoromethyl group stability during metabolism .

Q. Can deuteration alter off-target effects in pharmacological screens?

- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to compare target engagement between deuterated and non-deuterated forms. Reduced off-target binding may correlate with slower metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.